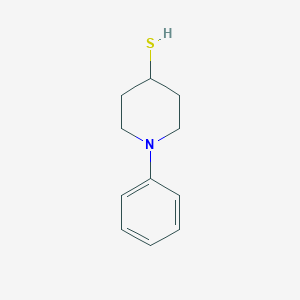

1-Phenylpiperidine-4-thiol

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H15NS |

|---|---|

Molecular Weight |

193.31 g/mol |

IUPAC Name |

1-phenylpiperidine-4-thiol |

InChI |

InChI=1S/C11H15NS/c13-11-6-8-12(9-7-11)10-4-2-1-3-5-10/h1-5,11,13H,6-9H2 |

InChI Key |

CBDLZYJYLFGCFF-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1S)C2=CC=CC=C2 |

Origin of Product |

United States |

Significance of Piperidine Scaffolds in Organic and Synthetic Chemistry

The piperidine (B6355638) motif is a cornerstone in drug discovery and development, present in over twenty classes of pharmaceuticals. mdpi.comresearchgate.net Its structural properties and synthetic accessibility have made it a favored building block for medicinal chemists. mdpi.com Piperidine derivatives have demonstrated a wide spectrum of pharmacological activities, including applications as antipsychotics, analgesics, antihistamines, and anticancer agents. bohrium.comresearchgate.netresearchgate.net

The versatility of the piperidine scaffold stems from several key attributes:

Structural Mimicry: The piperidine ring can act as a conformationally restricted mimic of acyclic chains, allowing for the precise spatial orientation of functional groups to interact with biological targets.

Synthetic Tractability: A wealth of synthetic methodologies exists for the construction and functionalization of the piperidine ring, enabling the creation of diverse chemical libraries for drug screening. mdpi.com These methods include hydrogenation of pyridine (B92270) precursors, various cyclization reactions, and multicomponent reactions. mdpi.com

The introduction of chirality into the piperidine scaffold further expands its utility in drug design, as stereochemistry often plays a crucial role in a molecule's interaction with its biological target. thieme-connect.comthieme-connect.com Chiral piperidine-containing drugs have shown benefits in modulating physicochemical properties, enhancing biological activity and selectivity, and improving pharmacokinetic profiles. researchgate.netthieme-connect.comthieme-connect.com

Rationale for Research on Sulfur Containing Phenylpiperidines

The incorporation of sulfur atoms into pharmacologically active molecules is a well-established strategy in medicinal chemistry. Sulfur-containing functional groups can significantly influence a compound's biological and physicochemical properties. nih.gov The rationale for investigating sulfur-containing phenylpiperidines, such as 1-Phenylpiperidine-4-thiol, is rooted in the potential for these modifications to impart desirable characteristics.

Key motivations for this research include:

Bioisosteric Replacement: A thiol (-SH) group can act as a bioisostere of a hydroxyl (-OH) group. This substitution can alter hydrogen bonding capabilities, acidity, and metabolic stability, potentially leading to improved potency or a more favorable pharmacokinetic profile.

Modulation of Receptor Interactions: The introduction of a sulfur-containing moiety can alter the electronic and steric properties of the molecule, leading to different or enhanced interactions with target receptors. For instance, in the context of fentanyl analogs, the introduction of a thiophene (B33073) ring in place of a phenyl ring created thiafentanil, a potent veterinary opioid. researchgate.netussc.gov

Altered Metabolic Pathways: The presence of sulfur can introduce new sites for metabolism, potentially leading to different metabolic profiles compared to their oxygen- or carbon-based counterparts. This can affect the duration of action and the potential for drug-drug interactions. frontiersin.org

Novel Chemical Space: The synthesis of sulfur-containing analogs expands the accessible chemical space for drug discovery, providing new opportunities to identify compounds with unique pharmacological profiles.

Research into sulfur-substituted phenethylamines has demonstrated that the inclusion of sulfur can lead to potent and selective inhibitors of enzymes like monoamine oxidase A (MAO-A). acs.org This highlights the potential for sulfur-containing scaffolds to yield compounds with specific biological activities.

Structural and Conformational Analysis of 1 Phenylpiperidine 4 Thiol and Its Derivatives

Spectroscopic Characterization Methodologies

Spectroscopy is a fundamental tool in the analysis of 1-Phenylpiperidine-4-thiol, offering a non-destructive means to probe its molecular structure. Different spectroscopic techniques provide complementary information, which, when combined, allows for a thorough characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Principles (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR are particularly informative.

¹H NMR Spectroscopy provides information about the chemical environment of hydrogen atoms. The chemical shift (δ) of a proton is influenced by the electron density around it. Protons in different parts of the this compound molecule will resonate at distinct frequencies, providing a map of the proton framework. For instance, the protons on the phenyl group are expected to appear in the aromatic region (typically δ 7.0-8.0 ppm), while the protons on the piperidine (B6355638) ring will be found in the aliphatic region (typically δ 1.5-4.0 ppm). The thiol proton (-SH) typically appears as a broad singlet and its chemical shift can vary depending on concentration and solvent. Spin-spin coupling between adjacent non-equivalent protons provides information about the connectivity of the molecule.

¹³C NMR Spectroscopy furnishes information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the atoms they are bonded to. Aromatic carbons of the phenyl group will have characteristic shifts, as will the aliphatic carbons of the piperidine ring. The carbon atom attached to the thiol group (C-S) will also have a specific chemical shift.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl C-H (ortho) | 6.9 - 7.1 | 116 - 120 |

| Phenyl C-H (meta) | 7.2 - 7.4 | 128 - 130 |

| Phenyl C-H (para) | 6.8 - 7.0 | 119 - 122 |

| Phenyl C (ipso) | - | 150 - 155 |

| Piperidine C2/C6-H (axial) | 2.8 - 3.2 | 50 - 55 |

| Piperidine C2/C6-H (equatorial) | 3.5 - 3.9 | 50 - 55 |

| Piperidine C3/C5-H (axial) | 1.6 - 1.9 | 30 - 35 |

| Piperidine C3/C5-H (equatorial) | 2.0 - 2.3 | 30 - 35 |

| Piperidine C4-H | 2.9 - 3.3 | 35 - 40 |

| Thiol S-H | 1.0 - 2.0 (broad) | - |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The S-H stretching vibration of the thiol group in this compound is expected to produce a weak absorption band in the region of 2550-2600 cm⁻¹. rsc.org The C-N stretching of the tertiary amine in the piperidine ring typically appears in the 1250-1020 cm⁻¹ range. The phenyl group will exhibit characteristic C=C stretching vibrations in the 1600-1450 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹. The piperidine ring will show C-H stretching vibrations just below 3000 cm⁻¹.

Raman Spectroscopy involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The C-S stretching vibration, which is often weak in the IR spectrum, can sometimes be more readily observed in the Raman spectrum, typically in the 600-750 cm⁻¹ region. rsc.org The symmetric breathing mode of the phenyl ring is also a strong and characteristic Raman band.

Interactive Data Table: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Thiol | S-H stretch | 2550 - 2600 (weak) | 2550 - 2600 |

| Thiol | C-S stretch | 600 - 750 (weak) | 600 - 750 (stronger) |

| Tertiary Amine | C-N stretch | 1250 - 1020 | Observable |

| Phenyl Group | C=C stretch | 1600 - 1450 | 1600 - 1450 |

| Phenyl Group | C-H stretch | > 3000 | > 3000 |

| Piperidine Ring | C-H stretch | < 3000 | < 3000 |

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. For this compound, the molecular ion peak (M⁺) would correspond to its molecular weight. High-resolution mass spectrometry can provide the exact molecular formula.

Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The fragmentation pattern is often predictable and provides valuable clues about the molecule's structure. For this compound, common fragmentation pathways could include the loss of the thiol group, cleavage of the piperidine ring, or fragmentation of the phenyl group. The fragmentation of 1-phenylpiperidine (B1584701), a related compound, shows a top peak at m/z 160. nih.gov

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| Fragment | Proposed Structure | Predicted m/z |

| Molecular Ion | [C₁₁H₁₅NS]⁺ | 193 |

| Loss of SH | [C₁₁H₁₄N]⁺ | 160 |

| Phenyl Cation | [C₆H₅]⁺ | 77 |

| Piperidine Ring Fragment | [C₅H₁₀N]⁺ | 84 |

Diffraction-Based Structural Elucidation

Diffraction techniques provide precise information about the three-dimensional arrangement of atoms in a molecule, including bond lengths, bond angles, and conformational details.

X-ray Crystallography of Single Crystals

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. From this pattern, an electron density map can be generated, revealing the positions of the atoms in the crystal lattice.

For this compound, a successful crystallographic analysis would provide accurate measurements of all bond lengths and angles. It would also reveal the preferred conformation of the piperidine ring (likely a chair conformation) and the relative orientation of the phenyl and thiol substituents (axial or equatorial). Intermolecular interactions, such as hydrogen bonding involving the thiol group, in the crystal packing would also be elucidated.

Interactive Data Table: Expected Crystallographic Parameters for this compound

| Parameter | Expected Value |

| C-S Bond Length | ~1.82 Å |

| C-N Bond Length (piperidine) | ~1.47 Å |

| C-C Bond Length (phenyl) | ~1.39 Å |

| C-C Bond Length (piperidine) | ~1.53 Å |

| Piperidine Ring Conformation | Chair |

| Phenyl Group Orientation | Equatorial |

| Thiol Group Orientation | Axial or Equatorial |

Electron Diffraction Studies for Gas-Phase Conformations

Electron diffraction is a technique used to determine the structure of molecules in the gas phase. eldico-scientific.com A beam of electrons is scattered by the molecules, and the resulting diffraction pattern is analyzed to obtain information about the internuclear distances. This method is particularly useful for studying the conformational preferences of flexible molecules, such as this compound, in the absence of intermolecular forces present in the solid state.

For this compound, electron diffraction could be used to determine the equilibrium geometry of the different possible conformers (e.g., chair with axial or equatorial substituents) and their relative populations in the gas phase. This information is crucial for understanding the molecule's intrinsic conformational dynamics. Studies on related N-substituted piperidines have shown that the substituent on the nitrogen can influence the ring's conformation. rsc.org

Computational Chemistry and Theoretical Studies

Computational and theoretical chemistry provide powerful tools for investigating the structural and electronic properties of this compound and its derivatives at the molecular level. These methods offer insights into conformational preferences, electronic structure, reactivity, and intermolecular interactions, complementing experimental data and guiding further research. While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, the methodologies described herein are standard and widely applied to analogous piperidine-containing compounds.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic properties of molecules. For this compound, DFT calculations can elucidate the distribution of electron density, molecular orbital energies, and the electrostatic potential, which are fundamental to understanding its chemical reactivity.

Calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govscispace.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity. scispace.com

Furthermore, DFT is employed to calculate Mulliken atomic charges, revealing the partial charge distribution across the molecule. nih.gov For this compound, this would likely show the nitrogen atom of the piperidine ring possessing a significant negative charge, influencing its role in intermolecular interactions. nih.gov A Molecular Electrostatic Potential (MEP) map can also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.gov

Table 1: Predicted Electronic Properties of this compound from Hypothetical DFT Calculations

| Property | Description | Predicted Outcome for this compound |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | The region of highest electron density, likely associated with the sulfur atom or the phenyl ring. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Regions of lower electron density, potentially around the piperidine ring's hydrogen atoms. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; indicates chemical stability and reactivity. | A moderate gap would suggest a balance of stability and potential for chemical reaction. |

| Mulliken Charges | Partial atomic charges on each atom in the molecule. | The nitrogen and sulfur atoms are expected to be electronegative centers. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic potential, showing electron-rich and electron-poor regions. | Negative potential (red/yellow) would be expected near the N and S atoms; positive potential (blue) near hydrogens. |

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are essential for exploring the conformational landscape of flexible molecules like this compound. These methods use classical physics to model the potential energy of a system as a function of its atomic coordinates.

Molecular mechanics calculations, using force fields such as MMFF94 or COSMIC, can be used to predict the relative energies of different conformers. nih.govgu.se For 4-substituted piperidines, the chair conformation is typically the most stable. ias.ac.in The key conformational question for this compound would be the preference for the thiol (-SH) group to be in an axial or equatorial position on the piperidine ring. Studies on analogous 4-substituted piperidines suggest that the relative energies of these conformers are often similar to those in analogous cyclohexane (B81311) systems. nih.gov The phenyl group on the nitrogen also has axial and equatorial possibilities, further diversifying the conformational space. osti.gov

Molecular dynamics simulations provide a view of the molecule's movement over time. An MD simulation of this compound would reveal the stability of different conformers, the transitions between them, and the flexibility of the piperidine ring and its substituents. Analysis of the simulation trajectory can identify the most populated conformational states and the timescales of conformational changes. iajpr.com

Quantum Chemical Calculations for Conformational Preferences and Energy Barriers

Quantum chemical (QC) calculations offer a more accurate, albeit computationally intensive, approach to determining conformational preferences and the energy barriers separating them. Methods like MP2 (Møller-Plesset perturbation theory) and DFT have been successfully applied to study the conformations of phenylpiperidine derivatives. osti.gov

For the related compound 1-phenylpiperidin-4-one (B31807), QC calculations have shown the existence of multiple stable forms, including chair-equatorial (chair-Eq), chair-axial (chair-Ax), and even a twist-boat (Tw) conformation. osti.gov It is highly probable that this compound exhibits similar conformational diversity. These calculations can provide precise predictions of the relative Gibbs free energies (ΔG) between these conformers. For instance, in some N-acylpiperidines, the twist-boat conformation is calculated to be only about 1.5 kcal/mol less favorable than the chair form. nih.gov

QC methods are also used to calculate the potential energy surface for conformational transitions, such as the ring inversion of the piperidine moiety or the rotation around the C-N bond connecting the phenyl group. The results of these scans reveal the transition states and the energy barriers for these processes. For 1-phenylpiperidine, the nitrogen inversion barrier has been calculated to be between 1.5 and 3.2 kcal/mol, indicating a relatively rapid interconversion at room temperature. osti.gov

Table 2: Hypothetical Conformational Energy Profile for this compound

| Conformer | Phenyl Group Orientation | Thiol Group Orientation | Predicted Relative Energy (kcal/mol) | Predicted Population (%) |

|---|---|---|---|---|

| 1 | Equatorial | Equatorial | 0.00 (most stable) | High |

| 2 | Equatorial | Axial | > 0 | Moderate |

| 3 | Axial | Equatorial | > 0 | Moderate to Low |

| 4 | Axial | Axial | > 0 | Low |

| 5 | Twist-Boat | - | > 1.5 | Low |

Note: The relative energies and populations are illustrative and would require specific quantum chemical calculations for precise determination.

In Silico Analysis of Molecular Interactions (without biological activity implications)

In silico methods are used to study the non-covalent interactions that govern how molecules recognize and bind to each other. For this compound, these analyses can predict how it might interact with other molecules or surfaces based on its structural and electronic features.

Analysis of the Hirshfeld surface can map intermolecular contacts and visualize different types of interactions. nih.gov Key interactions for this compound would include:

Hydrogen Bonding: The thiol group (-SH) can act as a hydrogen bond donor, and the nitrogen atom can act as a hydrogen bond acceptor.

π-π Stacking: The phenyl ring can engage in π-π stacking interactions with other aromatic systems. nih.gov

C-H···π Interactions: The hydrogen atoms on the piperidine ring can interact with the π-system of the phenyl ring or other nearby aromatic groups. nih.gov

Reduced Density Gradient (RDG) analysis is another technique used to visualize and characterize non-covalent interactions. iajpr.com Isosurface plots generated from RDG calculations can distinguish between strong attractive interactions (like hydrogen bonds), weaker van der Waals interactions, and repulsive steric clashes. iajpr.com

Quantitative Structure-Property Relationship (QSPR) Studies (excluding biological properties)

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate a molecule's structure with its physicochemical properties. While often used for predicting biological activity (QSAR), QSPR can also predict non-biological properties such as boiling point, solubility, or chromatographic retention times.

For a series of this compound derivatives, a QSPR model would be developed by first calculating a set of molecular descriptors for each compound. These descriptors can be categorized as:

Topological: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical (3D): Derived from the 3D structure, such as molecular surface area and volume. nih.govbenthamscience.com

Electronic: Including properties like dipole moment and partial charges derived from quantum chemical calculations. benthamscience.com

Physicochemical: Such as logP (octanol-water partition coefficient) and molar refractivity.

Using statistical methods like Multiple Linear Regression (MLR), a model is created that links these descriptors to a specific property. nih.gov For example, a QSPR model could predict the solubility of different substituted this compound derivatives based on descriptors related to their surface area and polarity. Such models are valuable for estimating properties without the need for experimental measurement, aiding in the design of compounds with desired physical characteristics.

Role As a Chemical Intermediate and Synthetic Scaffold

Precursor in the Synthesis of Complex Organic Molecules

The bifunctional nature of 1-phenylpiperidine-4-thiol, possessing both a nucleophilic thiol group and a modifiable piperidine (B6355638) ring, makes it an excellent starting material for synthesizing more complex molecules. The thiol group can readily participate in a variety of carbon-sulfur bond-forming reactions, while the piperidine ring provides a stable, three-dimensional framework.

Building Block for Polycyclic Systems

The 1-phenylpiperidine (B1584701) moiety is a recognized structural unit in the assembly of polycyclic and fused-ring systems. mdpi.comgla.ac.uk The thiol group at the 4-position introduces a reactive handle that can be exploited for annulation reactions, where an additional ring is fused onto the existing piperidine structure. For instance, the thiol can act as a nucleophile in intramolecular cyclizations or multicomponent reactions to form sulfur-containing heterocyclic rings fused to the piperidine core.

Research has demonstrated the utility of the phenylpiperidine scaffold in constructing complex frameworks. For example, in rhodium-catalyzed reactions, N-heterocycles like 4-phenylpiperidine (B165713) have been successfully used to create complex [6–8–6] benzo-fused scaffolds through cascade insertion reactions. acs.org While this specific example does not involve the thiol, it highlights the capability of the phenylpiperidine core to participate in advanced synthetic transformations. The presence of a thiol group would offer an alternative reaction site for building polycyclic systems, potentially through pathways like thiol-ene reactions or intramolecular alkylations to forge new rings. The synthesis of fused heteropolycyclic systems often involves starting materials with reactive functional groups that can undergo cyclization, a role for which this compound is well-suited. researchgate.net

Formation of Macrocyclic Structures

Macrocycles are of significant interest in medicinal chemistry and materials science, and building blocks capable of forming large rings are essential for their synthesis. The this compound scaffold can be envisioned as a key component in macrocyclization reactions. The thiol group is a potent nucleophile for reactions such as ring-closing metathesis precursors or nucleophilic substitution on long-chain electrophiles.

Furthermore, the piperidine nitrogen, while part of a tertiary amine in the parent structure, can be part of a larger macrocyclic ring system. Synthetic strategies for preparing macrocyclic amides and other large ring structures often rely on the precise positioning of reactive groups. beilstein-journals.org The defined stereochemistry of the piperidine ring can help control the conformation of the resulting macrocycle. The synthesis of macrocyclic ligands, for instance, often involves the strategic placement of donor atoms, a role the sulfur of the thiol group could fulfill within a larger ring structure. acs.org

Utilization in Scaffold Diversity Generation for Chemical Libraries

The generation of chemical libraries containing a wide variety of structurally distinct molecules is a cornerstone of modern drug discovery. researchgate.net this compound is an ideal scaffold for this purpose due to its inherent functionality, which allows for systematic modification.

Parallel Synthesis Approaches

Parallel synthesis involves the simultaneous creation of a large number of compounds in separate reaction vessels. This technique benefits from starting materials that have reactive sites amenable to a broad range of transformations. The thiol group of this compound can be alkylated, acylated, or undergo Michael additions with a diverse set of reactants. Similarly, while the N-phenyl group is relatively stable, modifications to the phenyl ring (e.g., electrophilic aromatic substitution) or potential N-debenzylation to a secondary amine would provide another point for diversification. nih.gov This dual reactivity allows for the rapid generation of a library of analogs where substituents at both the sulfur and nitrogen atoms are varied. gla.ac.uk

| Reaction Type | Reagent Class | Resulting Structure |

| S-Alkylation | Alkyl Halides | 1-Phenyl-4-(alkylthio)piperidine |

| S-Acylation | Acyl Chlorides | S-(1-Phenylpiperidin-4-yl) ethanethioate |

| Michael Addition | α,β-Unsaturated Carbonyls | 3-((1-Phenylpiperidin-4-yl)thio)propanoate |

| Phenyl Ring Functionalization | Electrophiles (e.g., NBS) | 1-(4-Bromophenyl)piperidine-4-thiol |

Table 1: Examples of Parallel Synthesis Reactions with this compound. This table illustrates how different classes of reagents can be used in parallel to modify the scaffold, rapidly generating a library of diverse compounds.

Combinatorial Chemistry Strategies

Combinatorial chemistry enables the synthesis of vast libraries of compounds by systematically combining a set of building blocks. researchgate.netjetir.org The principles of solid-phase synthesis, a key tool in combinatorial chemistry, are applicable to scaffolds like this compound. jetir.org The molecule could be tethered to a solid support via its thiol group, allowing for a series of reactions to be performed on the piperidine or phenyl moiety. Subsequent cleavage from the support would release a library of purified compounds. This approach allows for the efficient exploration of the chemical space around the core scaffold. rug.nlfortunepublish.com The systematic combination of different building blocks in a combinatorial fashion can lead to the discovery of molecules with novel properties. researchgate.net

Application as a Ligand in Catalysis and Coordination Chemistry

The presence of both a soft sulfur donor and a hard nitrogen donor (if the phenyl group were replaced) or the π-system of the phenyl ring makes this compound and its derivatives interesting candidates for use as ligands in coordination chemistry and catalysis. researchgate.net Thiolate ligands are known to form stable complexes with a variety of transition metals, including palladium, gold, and copper. mdpi.com

Research has specifically explored amine-thiol ligands containing a pendant phenylpiperidine group for complexation with metals like technetium and rhenium, which have applications in radiopharmaceuticals. acs.org In these complexes, the thiol group acts as a key anchoring point to the metal center. acs.org Similarly, palladium nanoparticles stabilized by thiol ligands have shown significant catalytic activity. mdpi.com The this compound ligand could be used to create well-defined metal complexes for catalysis, where the bulky piperidine scaffold could influence the steric environment around the metal center, potentially leading to enhanced selectivity in catalytic transformations. scispace.com

| Metal Center | Potential Application | Role of Ligand | Relevant Findings |

| Technetium (Tc) / Rhenium (Re) | Radiopharmaceuticals | Forms neutral, stable M(V)O complexes. acs.org | The amine-thiol system with a phenylpiperidine pendant creates stable coordination complexes. acs.org |

| Palladium (Pd) | Catalysis (e.g., isomerization) | Stabilizes nanoparticles, influences catalytic activity. mdpi.com | Thiolate-stabilized Pd nanoparticles are effective catalysts. mdpi.com |

| Mercury (Hg) | Coordination Polymers | Thiol and nitrogen atoms can act as donor sites. researchgate.net | Thiol-containing ligands form diverse coordination structures with mercury. researchgate.net |

Table 2: Potential Coordination and Catalytic Applications. This table summarizes the potential uses of this compound as a ligand based on the known chemistry of its functional groups with different metals.

Design of Organometallic Complexes

The thiol (R-SH) functional group and its deprotonated form, the thiolate (R-S⁻), are classified as soft donors in hard and soft acids and bases (HSAB) theory. This property makes them exceptionally effective ligands for soft transition metal ions such as gold(I), rhodium(I), iridium(I), and palladium(II). nih.gov Consequently, this compound is a prime candidate for use as a ligand in the design of novel organometallic complexes.

Upon deprotonation, the resulting thiolate anion of this compound can coordinate to a metal center as a monodentate ligand through its sulfur atom. This coordination is a foundational step in constructing a wide array of organometallic structures. Research on related aromatic and heterocyclic thiols has demonstrated their ability to form stable mononuclear complexes or act as bridging ligands to create more complex binuclear or polynuclear structures. rsc.orgrsc.org

For instance, reactions involving aromatic thiols and rhodium(I) or iridium(I) precursors have been shown to yield both mononuclear complexes, such as [M(SAr)(CO)(PPh3)2], and binuclear, thiolate-bridged complexes like [M2(μ-SAr)2(CO)2(PPh3)2]. rsc.org In these structures, the thiolate ligand is central to the complex's architecture. Similarly, gold(I) readily forms linear complexes with thiolate ligands, often featuring another neutral ligand, resulting in structures of the general type L-Au-SR. nih.gov While the N-phenylpiperidine portion of the molecule does not directly participate in coordination in these monodentate scenarios, its steric bulk and electronic properties significantly influence the solubility, stability, and reactivity of the resulting metal complex.

Table 1: Representative Organometallic Complexes with Thiolate Ligands

| Metal Center | Thiol/Thiolate Ligand Example | Resulting Complex Structure |

|---|---|---|

| Rh(I) | 2,4,6-Triisopropylbenzenethiolate | Binuclear, bridging: [Rh2(μ-SC6H2Pri3-2,4,6)2(CO)2(PPh3)2] rsc.org |

| Ir(I) | 2,6-Dichlorobenzenethiolate | Mononuclear, square planar: [Ir(SC6H3Cl2-2,6)(CO)(PPh3)2] rsc.org |

| Rh(III) | Pyridine-2-thiolate (pyS) | Mononuclear, octahedral: mer-[Rh(pyS)3] rsc.org |

This table illustrates the versatility of the thiolate group in forming stable complexes with various transition metals, a principle directly applicable to this compound for the rational design of new organometallic compounds.

Asymmetric Synthesis Catalysis

In the field of asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral molecule, the design of chiral ligands is paramount. While this compound is an achiral molecule, its framework serves as an excellent synthetic scaffold for the development of new chiral ligands. By introducing stereocenters onto the piperidine ring, it is possible to create novel ligands where the sulfur atom acts as a coordinating site for a catalytically active metal, and the chiral piperidine backbone provides the necessary stereochemical environment to induce enantioselectivity.

The use of chiral ligands containing sulfur donors is a well-established strategy in asymmetric catalysis, particularly for reactions catalyzed by palladium and rhodium. tandfonline.comrsc.org One of the most prominent examples is the palladium-catalyzed asymmetric allylic alkylation (AAA), also known as the Trost-Trost reaction. wikipedia.org In this reaction, a chiral ligand coordinates to a palladium catalyst, which then facilitates the reaction between an allylic substrate and a nucleophile, creating a new chiral center with high enantiomeric excess (ee).

Research has shown that chiral ligands incorporating a sulfur atom, often in combination with a nitrogen or phosphorus donor (N,S or P,S ligands), are highly effective for this transformation. The sulfur atom coordinates strongly to the soft palladium center, while the chiral part of the ligand framework dictates the facial selectivity of the nucleophilic attack on the π-allyl palladium intermediate. Studies on chiral chalcogen-containing oxazoline (B21484) ligands (featuring sulfur, selenium, or tellurium) in palladium-catalyzed AAA have reported excellent enantioselectivities, with a sulfur-based ligand yielding a product with 91% ee. scielo.br Furthermore, easily prepared diamidophosphite-sulfide ligands have achieved up to 95% ee in the same class of reaction. rsc.org

Table 2: Performance of Representative Chiral Sulfur-Containing Ligands in Asymmetric Catalysis

| Catalytic Reaction | Metal/Ligand System | Enantiomeric Excess (ee) |

|---|---|---|

| Asymmetric Allylic Alkylation | Pd / Chiral Thio-oxazoline scielo.br | up to 91% |

| Asymmetric Allylic Alkylation | Pd / Chiral Diamidophosphite-sulfide rsc.org | up to 95% |

| Asymmetric Hydrosilylation | Rh / Chiral Terpenoid-based Thiolate tandfonline.com | Not specified, but effective |

Although direct catalytic applications of this compound are not prominently documented, its inherent structure is a promising starting point. The combination of a robust piperidine ring, a readily modified nitrogen atom, and a sulfur-based metal coordination site makes it an ideal scaffold for designing the next generation of chiral ligands for asymmetric synthesis.

Advanced Research Methodologies and Techniques

Flow Chemistry Applications in Synthesis of 1-Phenylpiperidine-4-thiol

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. The synthesis of piperidine (B6355638) derivatives, and specifically this compound, can be significantly optimized through the application of flow chemistry principles.

Recent advancements have demonstrated the successful continuous-flow synthesis of related arylpiperidines. For instance, the selective hydrogenation of 4-phenylpyridine (B135609) to 4-phenylpiperidine (B165713) has been achieved using a packed-bed reactor with a standard Pd/C catalyst. d-nb.info This methodology could be adapted for precursors to this compound. Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, which is critical for selective transformations. researchgate.net For example, high-temperature and high-pressure conditions, which are often hazardous in batch reactors, can be safely managed in continuous-flow systems to accelerate reactions. mdpi.com

A key advantage of flow chemistry is the ability to integrate multiple reaction and purification steps into a single, continuous process. researchgate.net For the synthesis of this compound, a multi-step flow system could be envisioned. This might involve an initial hydrogenation of a pyridine (B92270) precursor, followed by the introduction of the thiol functionality in a subsequent reactor module. In-line analytical techniques, such as Fourier-transform infrared spectroscopy (FT-IR), can be incorporated for real-time monitoring and optimization of reaction intermediates. mdpi.com Furthermore, purification can be integrated; for example, a CO2-triggered liquid-liquid extraction method has been used to separate 4-phenylpiperidine from unreacted starting material, a technique applicable to the basic piperidine scaffold. d-nb.info The use of solid-supported reagents and catalysts is particularly well-suited for flow synthesis, simplifying product isolation and catalyst recycling.

Table 1: Potential Flow Chemistry Setups for this compound Synthesis

| Parameter | Flow Chemistry Approach | Advantages & Rationale |

| Reaction Type | Packed-Bed Catalytic Hydrogenation | Utilizes heterogeneous catalysts (e.g., Pd/C) for the reduction of a pyridine or tetrahydropyridine (B1245486) precursor. Allows for easy catalyst separation and reuse. d-nb.info |

| Thiolation Method | Thioesterification/Thiolation in a Microreactor | Enables rapid mixing and precise temperature control for the introduction of the thiol group, potentially using reagents like N-(aryl/alkylthio)succinimides. organic-chemistry.orgchemistryviews.org |

| Process Control | In-line FT-IR/NMR Spectroscopy | Allows for real-time monitoring of reaction progress, identification of intermediates, and rapid optimization of conditions to maximize yield and minimize byproducts. mdpi.com |

| Integrated Purification | Solid-Phase Scavenging / CO2-triggered Extraction | Automates the removal of excess reagents or byproducts. The basicity of the piperidine nitrogen allows for selective extraction into an aqueous phase as a bicarbonate salt, which is reversible. d-nb.info |

| Safety | Minimized Reagent Volume & Enhanced Heat Transfer | Small reactor volumes and high surface-area-to-volume ratios prevent thermal runaways and allow for the safe handling of potentially hazardous intermediates and exothermic reactions. researchgate.net |

Green Chemistry Principles in Synthetic Route Development

The development of synthetic routes for this compound is increasingly guided by the 12 Principles of Green Chemistry, which aim to reduce the environmental impact of chemical processes. gctlc.orgacs.orgacs.org

Prevention of Waste : It is preferable to prevent waste formation than to treat it afterward. solubilityofthings.com This can be achieved by designing syntheses with high atom economy and yield.

Atom Economy : Synthetic methods should maximize the incorporation of all materials used in the process into the final product. acs.org For example, catalytic reactions such as reductive amination or direct C-H functionalization are superior to stoichiometric methods that generate significant waste. mdpi.com

Less Hazardous Chemical Syntheses : Synthetic methods should use and generate substances that possess little or no toxicity. This involves avoiding toxic reagents and solvents. For the thiol introduction, less odorous and toxic thiolating agents are preferred over volatile thiols.

Designing Safer Chemicals : The final product should be designed to be effective but with minimal toxicity.

Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be made unnecessary or innocuous. acs.org Water or other green solvents are preferred over chlorinated hydrocarbons. Some reactions can even be performed under solvent-free conditions. libretexts.org

Design for Energy Efficiency : Energy requirements should be minimized by conducting reactions at ambient temperature and pressure whenever possible. gctlc.org

Use of Renewable Feedstocks : Raw materials should be renewable rather than depleting. solubilityofthings.com While the phenyl group is typically derived from petroleum feedstocks, it may be possible to source precursors from bio-based materials in the future.

Reduce Derivatives : Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided as it requires additional reagents and generates waste. acs.org Chemoenzymatic approaches can often react at a specific site on a molecule, obviating the need for protecting groups. acs.org

Catalysis : Catalytic reagents are superior to stoichiometric reagents. Catalysts can be used in small amounts and can be recycled, reducing waste. libretexts.org

Design for Degradation : Chemical products should be designed so that at the end of their function they break down into innocuous degradation products.

Real-Time Analysis for Pollution Prevention : Analytical methodologies need to be further developed to allow for real-time, in-process monitoring and control prior to the formation of hazardous substances.

Inherently Safer Chemistry for Accident Prevention : Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents. acs.org

Table 2: Green Chemistry Analysis of a Hypothetical Synthetic Step for this compound

| Green Principle | Traditional Method (e.g., Multi-step with protecting groups) | Greener Alternative (e.g., Catalytic C-S cross-coupling) | Analysis for this compound |

| Atom Economy | Low; protecting/deprotecting steps add mass that is not incorporated into the final product. acs.org | High; direct coupling incorporates most atoms from reactants into the product. | A direct thiolation of a C-H bond on the piperidine ring would be highly atom-economical. |

| Reduce Derivatives | Multiple steps involving protection and deprotection of functional groups. acs.org | One-pot or single-step reaction avoids the need for protecting groups. | Direct functionalization avoids protecting the piperidine nitrogen or a precursor alcohol. |

| Catalysis | Often uses stoichiometric reagents (e.g., strong bases, reducing agents). | Employs a recyclable catalyst (e.g., transition metal complex). libretexts.org | A catalytic approach reduces waste and allows for milder reaction conditions. |

| Safer Solvents | Often relies on volatile organic compounds (VOCs) like dichloromethane (B109758) or THF. | Can be designed to work in greener solvents like water, ethanol, or even solvent-free. libretexts.org | Developing a synthesis in an aqueous medium would be a significant green improvement. |

Mechanistic Investigations of Key Reactions using Advanced Analytical Methods

A thorough understanding of reaction mechanisms is crucial for optimizing the synthesis of this compound, improving yields, and controlling selectivity. Advanced analytical methods are indispensable for elucidating the intricate pathways of key transformations.

Mechanistic studies often begin with kinetic analysis to determine reaction rates and dependencies on reactant concentrations. For instance, in the formation of related piperidines, kinetic studies have helped to understand isomerization processes. mdpi.com For the synthesis of this compound, this could involve monitoring the rate of C-S bond formation under various conditions.

In-situ spectroscopic techniques are particularly powerful for observing reactive intermediates that may not be isolable.

In-situ FT-IR and NMR spectroscopy can track the concentration of reactants, intermediates, and products in real-time, providing a detailed picture of the reaction progress. mdpi.com This is especially valuable in flow chemistry setups.

Mass Spectrometry (MS) , particularly Electrospray Ionization (ESI-MS), can be used to detect and characterize transient intermediates, including catalytic species or short-lived radical ions.

Computational chemistry, primarily using Density Functional Theory (DFT) calculations , has become a cornerstone of mechanistic investigation. DFT can be used to model reaction pathways, calculate the energies of transition states and intermediates, and rationalize observed regioselectivity and stereoselectivity. rsc.org For example, in a potential synthesis involving the reaction of a thiol with a precursor, DFT could explain why the reaction proceeds with a certain stereochemical outcome by comparing the energy barriers of different transition states. rsc.orgresearchgate.net Radical trapping experiments can also be employed if a radical mechanism is suspected, for example, in a C-H functionalization step. harvard.edu

Table 3: Application of Advanced Analytical Methods to Key Synthetic Steps

| Synthetic Step | Analytical Method | Information Gained | Relevance to this compound |

| Piperidine Ring Formation (e.g., Reductive Amination) | In-situ NMR Spectroscopy | Identification of imine intermediates; monitoring conversion rates. mdpi.com | Allows for optimization of reductant and catalyst loading to prevent side reactions. |

| Thiol Introduction (e.g., Nucleophilic Substitution) | Kinetic Studies & ESI-MS | Determination of reaction order; detection of intermediates and catalyst resting states. harvard.edu | Elucidates whether the reaction follows an SN1 or SN2 pathway and helps to control the formation of byproducts. |

| Stereoselective Reduction | Chiral HPLC & DFT Calculations | Measurement of enantiomeric excess (ee); calculation of transition state energies for different stereoisomers. rsc.org | Provides a quantitative measure of success for asymmetric synthesis and a theoretical basis for the observed stereoselectivity. |

| Radical C-H Thiolation | Radical Trapping Experiments & EPR Spectroscopy | Confirmation of radical intermediates; characterization of the radical species. harvard.edu | Verifies the proposed mechanism and helps in designing more efficient radical initiators or catalysts. |

Chemoenzymatic Synthesis Approaches for Stereocontrol

Achieving stereocontrol is a major challenge in synthetic chemistry, particularly for chiral molecules like substituted piperidines. Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the versatility of chemical reactions, offers a powerful solution for the stereocontrolled synthesis of this compound.

Enzymes can catalyze reactions with high enantio- and regioselectivity under mild, aqueous conditions, aligning with green chemistry principles. nih.gov Several classes of enzymes are relevant:

Oxidases and Reductases : Imine reductases (IREDs), ene-reductases (EREDs), and amine oxidases can be used in cascades to convert achiral pyridine or tetrahydropyridine precursors into chiral piperidines with high stereopurity. nih.govsnnu.edu.cn A potential route to an enantiomerically pure this compound could involve the chemical synthesis of a tetrahydropyridine precursor, followed by a highly stereoselective enzymatic reduction.

Acyltransferases and Lipases : These enzymes are highly effective for the kinetic resolution of racemic mixtures. An engineered acyltransferase from Mycobacterium smegmatis has shown exceptional ability to catalyze the formation of thioesters in water. unimi.it A racemic this compound could potentially be resolved through enantioselective acylation by such an enzyme, yielding one enantiomer as a thioester and leaving the other as the free thiol.

Hydrolases : These can be used for the stereoselective hydrolysis of a racemic ester or amide precursor, providing access to one enantiomer of a functionalized piperidine.

A chemoenzymatic cascade could provide a highly efficient route. For example, a chemical reaction might be used to construct the main scaffold, followed by one or more enzymatic steps to introduce chirality and functionalize the molecule. nih.gov This approach has been successfully used in the synthesis of complex natural products and pharmaceutical intermediates. nih.gov

Table 4: Potential Chemoenzymatic Strategies for Stereocontrolled Synthesis

| Enzyme Class | Strategy | Potential Substrate | Expected Outcome for this compound Synthesis |

| Imine Reductase (IRED) | Asymmetric Reductive Amination | A suitable diketone and 1-phenylamine | Formation of a chiral piperidone precursor, which can then be converted to the thiol. |

| Ene-Reductase (ERED) / Amine Oxidase | Deracemization or Asymmetric Dearomatization | A tetrahydropyridine precursor | A one-pot cascade could convert an achiral precursor into a single enantiomer of the piperidine scaffold. nih.gov |

| Acyltransferase (Engineered) | Kinetic Resolution of Racemic Thiol | Racemic this compound | Selective acylation of one enantiomer, allowing for the separation of the two stereoisomers. The high efficiency for thioester formation is particularly relevant. unimi.it |

| Lipase/Esterase | Kinetic Resolution of Racemic Precursor | A racemic ester of 1-phenyl-4-hydroxypiperidine | Stereoselective hydrolysis to yield an enantiopure alcohol, which can then be converted to the thiol via a substitution reaction (e.g., Mitsunobu reaction). |

Future Directions in Academic Research on 1 Phenylpiperidine 4 Thiol

Exploration of Novel Synthetic Pathways

While classical methods for the synthesis of piperidine (B6355638) derivatives exist, future research will likely focus on developing more efficient, stereoselective, and sustainable pathways to 1-phenylpiperidine-4-thiol and its analogs.

Current research into piperidine synthesis emphasizes catalytic and asymmetric methods to overcome the limitations of traditional multi-step syntheses. bohrium.commdpi.com An asymmetric reductive transamination (ART) reaction has been introduced for synthesizing chiral piperidines from pyridinium (B92312) salts without requiring chiral catalysts or hydrogen gas, offering a versatile and scalable method. bohrium.com Future work could adapt such methodologies to produce enantiomerically pure forms of substituted this compound.

Another promising area is the use of transition-metal-catalyzed reactions. Palladium-catalyzed annulation strategies, for example, have been shown to be effective for creating highly functionalized piperidines from simple precursors. core.ac.uk Research could explore a Pd-catalyzed formal [4+2] strategy to construct the piperidine ring with the thiol group (or a protected precursor) already in place or introduced in a subsequent step. Similarly, intramolecular cyclization reactions, such as those involving C-H amination, represent a powerful tool for building the piperidine core. mdpi.com The development of radical cyclization methods could also provide new routes to complex piperidine structures from simple acyclic precursors. mdpi.com

Table 1: Potential Novel Synthetic Strategies for this compound Analogs

| Synthetic Strategy | Description | Potential Advantages |

| Asymmetric Reductive Transamination (ART) | Synthesis of chiral piperidines from pyridinium salts using a chiral amine as a source of asymmetry. bohrium.com | High diastereoselectivity, operational simplicity, avoids chiral catalysts and hydrogen gas. bohrium.com |

| Palladium-Catalyzed Annulation | A formal [4+2] cycloaddition strategy to construct the piperidine ring system. core.ac.uk | Access to highly functionalized and sp3-rich scaffolds, potential for enantiocontrol with chiral ligands. core.ac.uk |

| Intramolecular Radical C-H Amination | Copper-catalyzed cyclization of unsaturated amines via a 1,6-hydrogen atom transfer mechanism. mdpi.com | Formation of the piperidine ring under mild conditions with good functional group tolerance. mdpi.com |

| Multi-Component Reactions (MCRs) | One-pot reactions combining three or more starting materials to form complex products, such as a Michael/Mannich cascade. mdpi.com | High atom economy, operational simplicity, rapid generation of molecular diversity. mdpi.com |

| Asymmetric Conjugate Addition | Lithiated N-Boc allylic amines undergoing conjugate addition to nitroalkenes to create substituted piperidine precursors. acs.org | Highly enantioenriched products, provides access to a variety of substituted piperidines. acs.org |

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers powerful tools to predict the properties, reactivity, and potential biological interactions of this compound and its derivatives, guiding experimental work and accelerating discovery.

Quantum chemical methods, such as Density Functional Theory (DFT), can be employed to study the electronic structure of the molecule. nih.gov These calculations can determine global reactivity descriptors like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (ΔE), chemical hardness, and electrophilicity. researchgate.netekb.eg Such parameters provide insight into the kinetic stability and reactivity of the compound and its derivatives. nih.gov For instance, analyzing the molecular electrostatic potential (MEP) can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting how the molecule will interact with other reagents or biological targets. nih.gov

Molecular dynamics (MD) simulations can be used to investigate the conformational flexibility of the this compound scaffold and its behavior in different environments, such as in aqueous solution. nih.govresearchgate.net These simulations are crucial for understanding how the molecule might bind to a protein active site, providing information on binding energies and the stability of the resulting complex. nih.govresearchgate.net This hybrid approach, combining quantum mechanics and molecular mechanics (QM/MM), is particularly useful for studying enzyme inhibition or receptor binding.

Table 2: Computational Methods and Their Applications for this compound Research

| Computational Method | Application | Predicted Properties |

| Density Functional Theory (DFT) | Calculation of electronic structure and molecular orbitals. nih.govresearchgate.net | HOMO/LUMO energies, energy gap, chemical hardness, softness, electronegativity, reactivity. researchgate.netekb.eg |

| Molecular Dynamics (MD) Simulations | Simulation of molecular motion and interactions over time in a specific environment. nih.govresearchgate.net | Conformational preferences, binding energies with target proteins, stability of molecular complexes. nih.govresearchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Statistical modeling to correlate chemical structure with biological activity. nih.gov | Prediction of the biological activity of novel, unsynthesized analogs based on structural features. |

| Molecular Docking | Prediction of the preferred orientation of a molecule when bound to a larger molecule, such as a protein. nih.gov | Binding affinity, identification of key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts). nih.gov |

Design of Next-Generation Reaction Methodologies

Future research will undoubtedly focus on the development of novel reaction methodologies to selectively functionalize the this compound scaffold. Direct C–H functionalization has emerged as a powerful strategy for modifying complex molecules without the need for pre-installed functional groups. yale.edu

Applying these state-of-the-art methods to this compound could enable the precise installation of new substituents at various positions on the piperidine ring or the N-phenyl group. For example, photoredox catalysis has been successfully used for the β-functionalization of saturated aza-heterocycles. nih.gov This approach could be adapted to introduce alkyl or aryl groups at the C3 position of the piperidine ring. Similarly, methods for the α-functionalization of piperidines, often using directing groups on the nitrogen atom, could be explored to modify the C2 and C6 positions. researchgate.net

Transition metal catalysis, using elements like rhodium or ruthenium, offers another powerful avenue for C-H activation. yale.edu Rh(I)-catalyzed C-H alkenylation, for instance, could be used to introduce vinyl groups onto the phenyl ring, which can then be further elaborated. yale.edu The development of catalytic systems that are tolerant of the thiol group (or a protected version) will be a key challenge and a significant area of investigation. These advanced synthetic methods would allow for the rapid generation of a library of this compound analogs for screening in various applications.

Table 3: Advanced Methodologies for Functionalizing the Piperidine Scaffold

| Methodology | Target Position | Catalyst/Reagent Type | Potential Outcome |

| Photoredox Catalysis | β-position (C3/C5) | Organic photoredox catalysts. nih.gov | Introduction of alkyl, aryl, or other functional groups at the β-position. nih.gov |

| Directing Group-Assisted C-H Functionalization | α-position (C2/C6) | Transition metals (e.g., Ru, Pd) with a directing group on the piperidine nitrogen. researchgate.net | Selective arylation, vinylation, or alkynylation adjacent to the nitrogen atom. researchgate.net |

| Rhodium-Catalyzed C-H Alkenylation | Phenyl Ring | Rh(I) or Rh(III) catalysts. yale.edu | Introduction of alkene functionalities on the N-phenyl substituent for further diversification. yale.edu |

| Deconstructive Functionalization | C-N Bond Cleavage | Difluorocarbene reagents. nih.gov | Ring-opening of the piperidine to yield functionalized acyclic amines. nih.gov |

Development of Analytical Probes Incorporating the Scaffold

The unique structure of this compound makes it an attractive scaffold for the design of novel analytical probes, particularly for applications in chemical biology and diagnostics. The thiol group is a key feature, as it can act as a reactive handle for covalent modification of biological targets or as a site for modulating the properties of a sensor.

One major direction is the development of fluorescent probes. acs.org By attaching a fluorophore to the this compound scaffold, it may be possible to create probes that target specific cellular components or report on changes in the local microenvironment. nih.govbiorxiv.org The piperidine scaffold itself has been used to generate probes for various biological targets. acs.orgrsc.org

A particularly compelling avenue is the design of cysteine-reactive probes. rsc.org The thiol group on the piperidine could be transformed into a mild electrophile (e.g., a disulfide or a Michael acceptor) designed to react selectively with nucleophilic cysteine residues in proteins. Such probes are valuable tools in activity-based protein profiling (ABPP), a chemical proteomic strategy used to monitor the activity of entire enzyme families in complex biological systems. rsc.org A library of probes based on the this compound scaffold could be synthesized and screened to identify new tools for studying enzymes like proteases, kinases, or oxidoreductases where cysteine residues play a critical functional role. rsc.org

Table 4: Potential Applications in Analytical Probe Development

| Probe Type | Design Strategy | Target | Application |

| Fluorescent Probes | Conjugation of a fluorophore (e.g., BODIPY, rhodamine) to the scaffold. nih.gov | Specific organelles (e.g., lysosomes, mitochondria) or proteins. nih.govbiorxiv.org | Live cell imaging, fluorescence microscopy, flow cytometry. acs.orgnih.gov |

| Cysteine-Reactive Probes | Modification of the thiol to a cysteine-reactive electrophile (e.g., disulfide, acrylamide). rsc.org | Functional cysteine residues in enzymes (kinases, proteases). rsc.org | Activity-based protein profiling (ABPP), identifying enzyme inhibitors, monitoring enzyme activity. rsc.org |

| pH-Activatable Probes | Incorporation of functional groups whose protonation state modulates fluorescence. nih.govbiorxiv.org | Acidic organelles like lysosomes. nih.gov | Imaging pH changes within cellular compartments. biorxiv.org |

| Photoaffinity Probes | Introduction of a photoreactive group (e.g., diazirine, benzophenone). google.com | Unknown protein binding partners. | Target identification and validation in chemical biology. google.com |

Q & A

Q. What are the optimal synthetic routes for 1-Phenylpiperidine-4-thiol, and how can purity be validated?

Methodological Answer:

- Synthesis : A common approach involves nucleophilic substitution of 1-Phenylpiperidine-4-sulfonate derivatives with thiolating agents (e.g., thiourea or Lawesson’s reagent). For example, thiourea-mediated thiolation at 80–100°C in ethanol under reflux yields the target compound .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended.

- Validation : Purity is confirmed via HPLC (C18 column, methanol/water mobile phase) and NMR spectroscopy. Key NMR signals include δ 1.8–2.1 ppm (piperidine CH2), δ 3.5–3.7 ppm (C-SH proton), and aromatic protons at δ 7.2–7.5 ppm .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Hazards : Classified as a skin irritant (GHS Category 2) and respiratory sensitizer (GHS Category 1). Use fume hoods and PPE (nitrile gloves, lab coat, goggles) .

- Storage : Store in airtight containers under nitrogen at 2–8°C to prevent oxidation of the thiol group.

- Spill Management : Neutralize with 10% sodium bicarbonate solution and adsorb using vermiculite .

Advanced Research Questions

Q. How can researchers resolve contradictory data in the pharmacological activity of this compound derivatives?

Methodological Answer:

- Case Study : If in vitro assays (e.g., enzyme inhibition) conflict with in vivo efficacy, perform:

Metabolic Stability Testing : Assess hepatic microsomal stability to identify rapid degradation.

Plasma Protein Binding : Use equilibrium dialysis to determine free fraction availability.

Target Engagement Studies : Employ PET imaging or radioligand binding to confirm target interaction in vivo .

Q. What computational strategies predict the reactivity of this compound in drug design?

Methodological Answer:

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with targets like sigma-1 receptors or monoamine oxidases. Focus on the thiol group’s hydrogen-bonding potential .

- DFT Calculations : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the sulfur atom in the thiol group shows high nucleophilicity (ƒ⁻ > 0.1) .

- MD Simulations : Simulate solvent-accessible surfaces to assess stability in physiological pH (e.g., thiolate anion formation at pH 7.4) .

Q. How does the thiol group in this compound influence its stability under oxidative conditions?

Methodological Answer:

- Accelerated Degradation Testing : Expose the compound to 3% H₂O₂ at 40°C for 24 hours. Monitor via LC-MS for disulfide dimer formation (m/z ~350–400) .

- Stabilizers : Co-formulate with antioxidants like BHT (0.01% w/v) or EDTA (0.1 mM) to inhibit oxidation .

- Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life at 25°C (typical t₁/₂: 6–12 months) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.